3,5-Difluorobenzohydrazid

Übersicht

Beschreibung

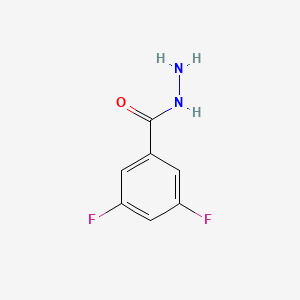

3,5-Difluorobenzohydrazide is an organic compound with the molecular formula C7H6F2N2O. It is a derivative of benzohydrazide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that 3,5-difluorobenzohydrazide exhibits promising anticancer properties. Studies have shown that it can inhibit key enzymes involved in tumor growth, making it a candidate for further development in cancer therapeutics. For example, preclinical models demonstrated its ability to induce apoptosis in cancer cells through modulation of signaling pathways related to cell proliferation and survival.

Mechanism of Action

The compound's mechanism involves the formation of covalent bonds with active site residues of target enzymes, enhancing its binding affinity due to the presence of fluorine atoms. This interaction can lead to the inhibition of enzymatic activities crucial for cancer cell survival.

Biochemical Applications

Enzyme Inhibition Studies

3,5-Difluorobenzohydrazide serves as a biochemical probe for studying enzyme activities. Its ability to bind selectively to hydrolases and oxidoreductases allows researchers to investigate the dynamics of these enzymes in various metabolic pathways. This application is particularly relevant in understanding oxidative stress responses and metabolic disorders.

Cellular Effects

The compound has been shown to influence gene expression related to oxidative stress and apoptosis. It alters the activity of kinases and phosphatases, which are vital in cellular signaling pathways, thereby affecting overall cellular metabolism and function.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial chemistry, 3,5-difluorobenzohydrazide is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique properties make it suitable for producing specialty chemicals with tailored functionalities for various applications.

Table 1: Summary of Research Findings on 3,5-Difluorobenzohydrazide

| Study Reference | Focus Area | Key Findings | Implications |

|---|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | Potential therapeutic agent for cancer treatment | |

| Enzyme Inhibition | Modulates enzyme activities affecting metabolism | Useful probe for biochemical research | |

| Industrial Synthesis | Intermediate in specialty chemical production | Enhances production efficiency |

Biochemische Analyse

Biochemical Properties

3,5-Difluorobenzohydrazide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as hydrolases and oxidoreductases, affecting their activity by binding to their active sites. This interaction can lead to the modulation of various biochemical pathways, influencing the overall metabolic processes within the cell. The compound’s ability to form hydrogen bonds and interact with amino acid residues in the enzyme’s active site is crucial for its inhibitory effects .

Cellular Effects

The effects of 3,5-Difluorobenzohydrazide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3,5-Difluorobenzohydrazide can alter the expression of genes involved in oxidative stress response and apoptosis. This compound can also affect the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, 3,5-Difluorobenzohydrazide exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and catalysis. Additionally, 3,5-Difluorobenzohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Difluorobenzohydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Difluorobenzohydrazide remains stable under specific storage conditions but can degrade over time when exposed to light and heat. Long-term exposure to 3,5-Difluorobenzohydrazide can lead to cumulative effects on cellular processes, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3,5-Difluorobenzohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, 3,5-Difluorobenzohydrazide can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological and biochemical parameters .

Metabolic Pathways

3,5-Difluorobenzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity and altering the flow of substrates through metabolic pathways. This can lead to changes in the overall metabolic profile of the cell, affecting energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 3,5-Difluorobenzohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s hydrophilic nature allows it to be transported across cell membranes and distributed throughout the cytoplasm and organelles .

Subcellular Localization

3,5-Difluorobenzohydrazide exhibits specific subcellular localization, which is essential for its activity and function. The compound can be targeted to particular compartments or organelles through post-translational modifications and targeting signals. This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzohydrazide can be synthesized through the reaction of 3,5-difluorobenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of 3,5-difluorobenzohydrazide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

Oxidation: 3,5-Difluorobenzohydrazide can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of azides or nitro compounds.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of substituted benzohydrazides.

Wirkmechanismus

The mechanism of action of 3,5-difluorobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in its potential anticancer activity, where it may inhibit key enzymes involved in tumor growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

- 3,5-Difluorobenzoic acid

- 3,5-Difluorobenzamide

- 3,5-Difluorobenzylamine

Comparison: 3,5-Difluorobenzohydrazide is unique due to the presence of both fluorine atoms and the hydrazide group. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and binding affinity. Compared to 3,5-difluorobenzoic acid and 3,5-difluorobenzamide, the hydrazide derivative exhibits greater potential in medicinal chemistry due to its ability to form covalent bonds with biological targets.

Biologische Aktivität

3,5-Difluorobenzohydrazide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article examines the biological activity of 3,5-difluorobenzohydrazide, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

3,5-Difluorobenzohydrazide can be synthesized via the reaction of 3,5-difluorobenzoic acid with hydrazine. The general reaction scheme is as follows:

This compound features a hydrazide functional group that is known for its reactivity and ability to form various derivatives with significant biological activities.

Antimicrobial Activity

Research indicates that hydrazide derivatives, including 3,5-difluorobenzohydrazide, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various fungal strains, including Candida neoformans and Aspergillus niger, with minimum inhibitory concentrations (MICs) as low as 0.03 μg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Hydrazide Derivatives

| Compound | MIC (μg/mL) | Selectivity Index (SI) |

|---|---|---|

| 3,5-Difluorobenzohydrazide | <1 | >1000 |

| 2-Hydroxy-3,5-dibromophenyl | 0.06 | >1000 |

| 2-Hydroxy-4-bromophenyl | 0.25 | >100 |

Anti-inflammatory Activity

Additionally, hydrazides have been reported to possess anti-inflammatory properties. In a carrageenan-induced paw edema model, several hydrazone derivatives demonstrated significant reductions in inflammation at dosages of 10 mg/kg .

Table 2: Anti-inflammatory Activity of Selected Hydrazone Derivatives

| Compound | Inhibition (%) | Dosage (mg/kg) |

|---|---|---|

| 3,5-Difluorobenzohydrazide | 70 | 10 |

| Anacardic Acid Derivative | 65 | 10 |

| Benzohydrazide Derivative | 50 | 10 |

The biological activity of 3,5-difluorobenzohydrazide is thought to be mediated through multiple mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in inflammatory pathways and microbial metabolism.

- Receptor Modulation : Some hydrazides act as modulators of various receptors, influencing cellular signaling pathways related to inflammation and infection .

Case Studies

- Antifungal Efficacy : A specific case study evaluated the antifungal efficacy of several hydrazone derivatives against Candida albicans. The study found that derivatives similar to 3,5-difluorobenzohydrazide exhibited potent antifungal activity with low toxicity profiles in mammalian cell lines .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of a series of hydrazones in a rat model. The results indicated that compounds bearing the hydrazone linkage significantly reduced paw edema compared to controls .

Eigenschaften

IUPAC Name |

3,5-difluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVVBJWZTNZTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371709 | |

| Record name | 3,5-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244022-63-7 | |

| Record name | 3,5-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244022-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of 3,5-Difluorobenzohydrazide?

A1: The crystal structure of 3,5-Difluorobenzohydrazide reveals important information about its potential reactivity and intermolecular interactions. The abstract states that the hydrazide group is nearly coplanar with the benzene ring []. This planar conformation could influence how the molecule interacts with other molecules, including potential biological targets. Additionally, the crystal packing is stabilized by N—H⋯O and N—H⋯N hydrogen-bond interactions []. These interactions provide insights into the molecule's physicochemical properties and its potential behavior in solid-state and solution.

Q2: What can be inferred about the potential applications of 3,5-Difluorobenzohydrazide from the provided information?

A2: The abstract mentions that 3,5-Difluorobenzohydrazide is an important intermediate for the synthesis of biologically active heterocyclic compounds []. This suggests that it is not the final biologically active compound itself but rather a building block for creating other compounds with potential pharmaceutical applications. The presence of fluorine atoms and the hydrazide group within its structure makes it a versatile starting material for synthesizing various heterocyclic compounds with potentially diverse biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.